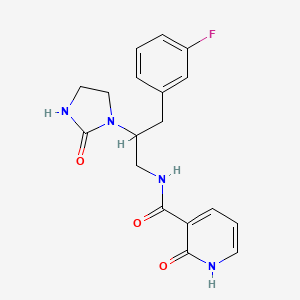

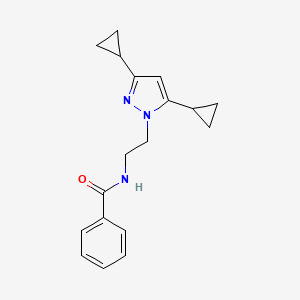

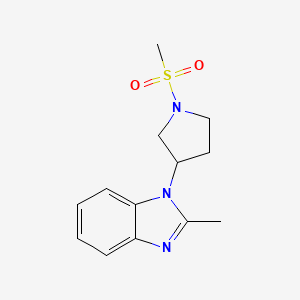

![molecular formula C20H19ClN2O3 B2941129 1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one CAS No. 303149-79-3](/img/structure/B2941129.png)

1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one, also known as 4-chlorobenzyl-3-(3-methylbutanoyloxyimino)-1,3-dihydro-2H-indol-2-one, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of indole, a five-membered aromatic heterocycle that is found in various natural products. The most notable feature of this compound is its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been found to possess a wide range of biological activities, including anti-bacterial, anti-inflammatory, and anti-cancer properties.

Aplicaciones Científicas De Investigación

Photochemical Properties and Reactions

The study of the photochemistry of compounds containing carbon-nitrogen double bonds, such as 1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one, reveals significant insights into their behavior under light exposure. For instance, investigations into non-conjugated imino compounds have shown that cis-trans isomerization and N–O bond fission are common reactions upon light exposure, highlighting the potential for photo-induced structural modifications in similar compounds (Pratt & Abdul-Majid, 1987).

Catalytic Applications

The catalytic properties of compounds related to this compound have been explored in various synthetic applications. For example, oxazaborolidinones have been used to catalyze the ring-opening reactions of cyclic anhydrides, demonstrating the potential for such compounds in facilitating organic transformations (Suzuki & Harada, 2006).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a critical area of research in medicinal chemistry and material science. Studies on the Graf–Ritter reaction and cyclization processes involving compounds similar to this compound have led to the development of novel (het)aryl-6,7-dihydro-5H-[1,2,4]-triazolo[3,4-a][2]benzazepines, showcasing the versatility of such compounds in synthesizing complex heterocyclic structures (Glushkov et al., 2021).

Spin Density and Magnetic Properties

The spin density and magnetic properties of compounds, including derivatives of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which share structural similarities with this compound, have been investigated. These studies provide insights into the electronic structure and magnetic interactions within the molecule, offering potential applications in spintronics and magnetic materials research (Pontillon et al., 2000).

Antimicrobial Applications

Research on isatin derivatives, closely related to this compound, has demonstrated significant antimicrobial properties. Metal chelates of isatin derivatives have shown enhanced antibacterial and antifungal activity compared to their uncomplexed forms, suggesting potential applications in developing new antimicrobial agents (Khalid, Sumrra, & Chohan, 2020).

Mecanismo De Acción

The mode of action of indole derivatives can vary widely depending on their specific structure and the functional groups they contain. Some indole derivatives interact with specific proteins or enzymes in the body, leading to changes in cellular processes .

The pharmacokinetics of indole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3/c1-13(2)11-18(24)26-22-19-16-5-3-4-6-17(16)23(20(19)25)12-14-7-9-15(21)10-8-14/h3-10,13H,11-12H2,1-2H3/b22-19- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOYBADDLDFSBF-QOCHGBHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

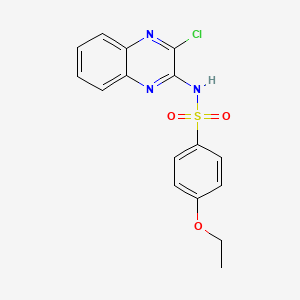

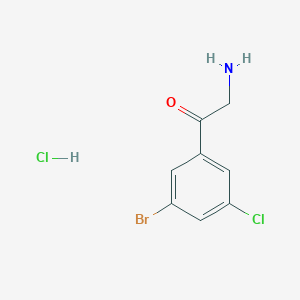

![methyl 4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamido)benzoate](/img/structure/B2941050.png)

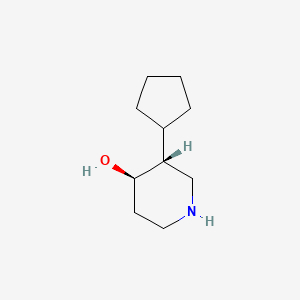

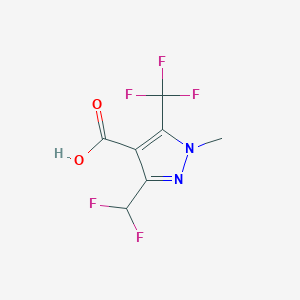

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propylacetamide](/img/structure/B2941054.png)

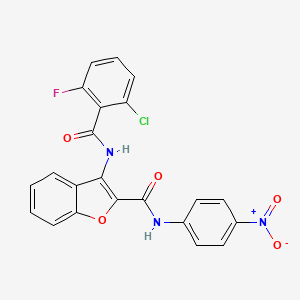

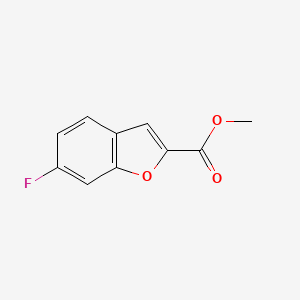

![3-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid](/img/structure/B2941055.png)

![N-(4-bromophenyl)-2-((3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941066.png)